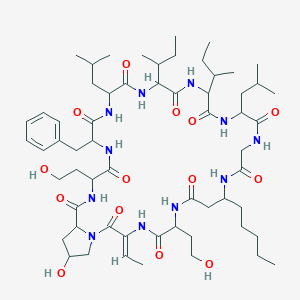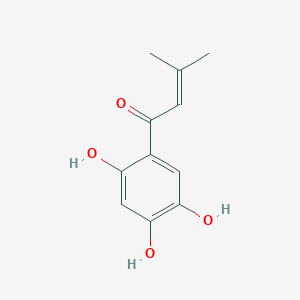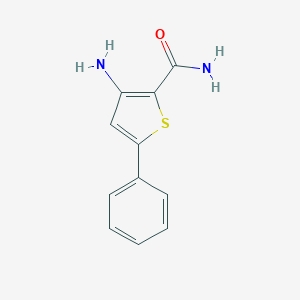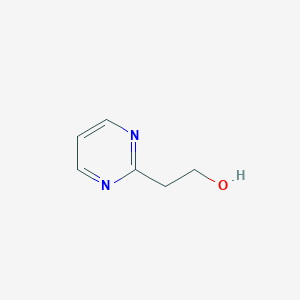
2-(Pyrimidin-2-yl)ethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Pyrimidin-2-yl)ethanol derivatives involves various chemical pathways, including the protection of carboxylic acids and the synthesis of pyrimidinylamino ethanol derivatives. Elladiou and Patrickios (2012) discussed 2-(Pyridin-2-yl)ethanol as an effective protecting group for methacrylic acid, showcasing its utility in polymer chemistry (Elladiou & Patrickios, 2012). Additionally, Kumar et al. (2014) identified 1-Aryl-2-((6-aryl)pyrimidin-4-yl)amino)ethanols as competitive inhibitors, demonstrating a pharmacological application (Keith et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been analyzed through various techniques, including X-ray diffraction and NMR spectroscopy. Mardani et al. (2019) provided insights into the complexation of related compounds with metals and highlighted the importance of molecular docking studies to understand the interactions at a molecular level (Mardani et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of this compound involves its participation in various chemical reactions, including condensation and polymerization. Kuhn et al. (2015) demonstrated the use of ultrasound-promoted synthesis to create pyrimidine derivatives, emphasizing the role of this compound in facilitating environmentally friendly reactions (Kuhn et al., 2015).
Physical Properties Analysis
The physical properties of this compound, including its solubility, boiling point, and melting point, are crucial for its application in chemical syntheses and pharmaceutical formulations. Rani et al. (2012) explored the synthesis and spectral characterization of new derivatives, evaluating their antioxidant properties and contributing to the understanding of its physical attributes (Rani et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards different reagents and stability under various conditions, have been explored in the context of its potential applications. Dai et al. (2017) investigated Ru(II) complexes bearing pyridine ligands, highlighting the catalytic properties relevant to the synthesis of carboxylic acids from primary alcohols (Dai et al., 2017).
Applications De Recherche Scientifique
Anticancer Agent : A derivative of 2-(Pyrimidin-2-yl)ethanol, specifically 2-[4-[6-(isopropylamino) pyrimidin-4-yl]-1H-pyrrolo[2,3-b] pyridin-6-yl] amino] ethanol, has shown potential as a selective and potent anticancer agent targeting CDK9/cyclin T1 kinase (Hussain & Verma, 2019).
Protecting Group in Polymer Chemistry : 2-(Pyridin-2-yl)ethanol serves as a suitable protecting group for methacrylic acid, enabling selective removal after polymerization and facilitating the conversion of poly[2-(pyridin-2-yl)ethyl methacrylate] to poly(methacrylic acid) (Elladiou & Patrickios, 2012).
Photoassociation in Ethanol Solutions : Concentrated ethanol solutions of 2'-amino-pyrimidine exhibit red-shifted emission, suggesting the formation of excimers that involve more than two base molecules in photoassociation products (Ferrara, Lenci, & Neubacher, 1974).
ROS1 Kinase Inhibition : New pyrimidine-4-yl-ethanol derivatives have been identified with promising ROS1 kinase inhibitory activity in the micromolar range, offering potential for further development in this field (Abdelazem & Lee, 2015).
Aldosterone Synthase Inhibition : A novel compound in this category has shown potential as a potent aldosterone synthase inhibitor, affecting both human and rodent CYP11B2 in the nano-molar range (Meguro et al., 2017).
Anticancer Activity in Multicomponent Synthesis : A green, non-toxic, and non-carcinogenic method for synthesizing 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives has been presented, which show significant anticancer activity against human breast cancer cell lines (Patravale et al., 2014).
Mizoroki–Heck Reaction : A versatile method for the synthesis of C2-alkenyl pyrimidine derivatives with high regioselectivity has been demonstrated using pyrimidin-2-yl tosylates and various olefins (Gong, Quan, & Wang, 2016).
Antioxidant Activity : Novel bis(2(pyrimidin2yl)ethoxy)alkanes show promising antioxidant activity, with the potency primarily influenced by the alkyl fragment attached to 2(pyrimidin2yl)ethanol (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Orientations Futures
The future directions of 2-(Pyrimidin-2-yl)ethanol research could involve further exploration of its biological activities. For instance, a study has shown that certain pyrimidine derivatives have better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that this compound and similar compounds could be developed into novel anti-fibrotic drugs .
Mécanisme D'action
Target of Action
2-(Pyrimidin-2-yl)ethanol, also known as 2-Pyrimidineethanol, is a compound that has been found to exhibit a wide range of pharmacological activities It’s known that pyrimidine derivatives have been associated with diverse biological activities, including antimicrobial, antitumor, analgesic, anti-inflammatory, antibacterial, antifungal, antiplatelet, and antitubercular activities .
Mode of Action
It’s known that many pyrimidine derivatives exert their effects by interacting with key enzymes and proteins within the cell . For example, some pyrimidine derivatives are known to inhibit prostaglandin synthesis, a key process in inflammation, by targeting the enzyme cyclooxygenase (COX) .
Biochemical Pathways
Given the wide range of biological activities associated with pyrimidine derivatives, it’s likely that multiple pathways are affected . For example, the anti-inflammatory action of some pyrimidine derivatives is linked to the inhibition of prostaglandin synthesis, a key biochemical pathway in inflammation .
Result of Action
Some pyrimidine derivatives have been found to exhibit significant anti-inflammatory activities, potentially through the inhibition of prostaglandin synthesis . Additionally, some compounds have shown moderate cytotoxic and antitubercular activities .
Propriétés
IUPAC Name |
2-pyrimidin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-4,9H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIWCGLAEFPUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626163 | |
| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114072-02-5 | |
| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the alkyl chain length in bis(2-(pyrimidin-2-yl)ethoxy)alkanes influence their antioxidant activity?
A1: Research indicates that the length of the alkyl chain attached to the oxygen in bis(2-(pyrimidin-2-yl)ethoxy)alkanes significantly impacts their antioxidant capabilities. Specifically, compounds with ethyl and butyl fragments linked to the oxygen, such as 5b and 5d in the study, demonstrated increased antioxidant activity across various in vitro assays. [] This suggests that these alkyl groups may enhance the interaction of the compounds with free radicals, leading to more effective neutralization. Further research could explore the optimal chain length for maximal antioxidant potency and investigate the underlying mechanisms of action.
Q2: What are the potential applications of 2-(pyrimidin-2-yl)ethanol derivatives beyond their antioxidant properties?
A2: While the provided research focuses on the antioxidant activity of bis(2-(pyrimidin-2-yl)ethoxy)alkanes, the pyrimidine nucleus, a core component of this compound, is known for its presence in essential biomolecules like nucleic acids and vitamins. [] This structural feature suggests potential applications in various fields. For instance, exploring this compound as a building block for:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




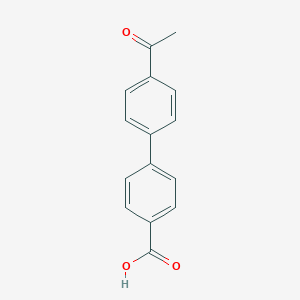
![1,2,4-Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)
![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)
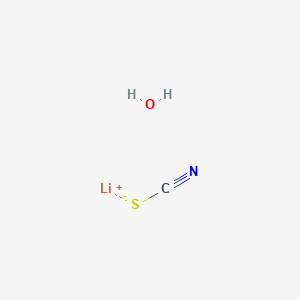
![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)
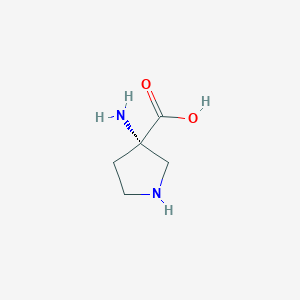
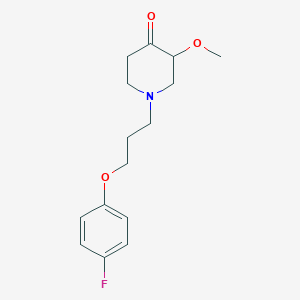
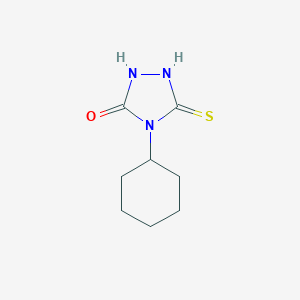
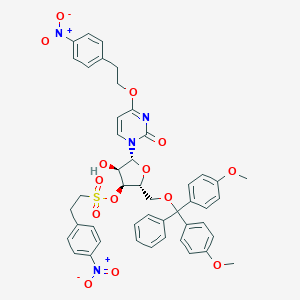
![[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride](/img/structure/B40145.png)
